DX-9065a

Description

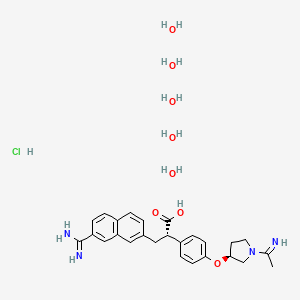

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCBAPRMNYSDOP-LVCYMWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935162 | |

| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155204-81-2 | |

| Record name | (2S)-2-(4-(((3S)-1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphtyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DX-9065 HYDROCHLORIDE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQVEPEVI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of DX-9065a on Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX-9065a is a potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interaction with FXa. As a competitive inhibitor, this compound directly binds to the active site of both free and prothrombinase-bound FXa, effectively blocking its enzymatic activity and subsequent thrombin generation. This document serves as a comprehensive resource for understanding the molecular interactions and kinetic properties of this significant anticoagulant compound.

Introduction

Factor Xa plays a pivotal role in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final effector enzyme responsible for fibrin clot formation. The strategic position of FXa makes it an attractive target for anticoagulant therapy. This compound, a synthetic, low-molecular-weight compound, emerged as a first-in-class direct FXa inhibitor.[1] Its high affinity and selectivity for FXa promised a more targeted and potentially safer anticoagulant profile compared to traditional therapies like heparin and warfarin.[2][3] This guide delves into the core of its inhibitory mechanism.

Mechanism of Action of this compound

This compound functions as a direct, competitive inhibitor of Factor Xa.[2][4][5] This means it binds directly to the active site of the enzyme, preventing the binding and cleavage of its natural substrate, prothrombin. This inhibitory action is reversible and does not require a cofactor like antithrombin.[1]

A key feature of this compound is its ability to inhibit both free FXa and FXa assembled in the prothrombinase complex.[2][3] The prothrombinase complex, consisting of FXa, Factor Va, calcium ions, and a phospholipid surface, dramatically enhances the catalytic efficiency of FXa. While this compound competitively inhibits the cleavage of small chromogenic substrates by both free FXa and the prothrombinase complex, it exhibits a non-competitive inhibition pattern with respect to prothrombin activation by the prothrombinase complex.[5] This suggests that while it directly blocks the active site, its interaction with the enzyme within the larger complex alters the overall kinetics of prothrombin conversion.

Structural studies have revealed that the amidine group of this compound inserts into the catalytic pocket of FXa, with specific interactions at the S1 and S4 specificity sites. The Tyr(99) residue within the extended S2-S4 binding pocket of FXa has been identified as a crucial determinant for the specificity of the this compound interaction.[5]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key kinetic parameters.

Table 1: Inhibitory Constant (Ki) of this compound for Human Factor Xa

| Ki Value (nM) | Reference |

| 41 | [4] |

| 10-20 | [5] |

| 3.1 ± 0.5 | [5] |

| ~26 (for prothrombinase) | [5] |

Note: The variation in Ki values can be attributed to different experimental conditions and assay methodologies.

Table 2: Selectivity of this compound for Factor Xa over Other Serine Proteases

| Protease | Ki Value (µM) | Reference |

| Thrombin | > 2000 | [4] |

| Trypsin | 0.62 | [4] |

| Chymotrypsin | > 2000 | [4] |

| Plasmin | 23 | [4] |

| Tissue Plasminogen Activator (t-PA) | 21 | [4] |

| Plasma Kallikrein | 2.3 | [4] |

| Tissue Kallikrein | 1000 | [4] |

Table 3: Effect of this compound on Coagulation Parameters

| Coagulation Assay | Doubling Concentration (µM) | Reference |

| Plasma Recalcification Time | 0.49 | [4] |

| Activated Partial Thromboplastin Time (APTT) | 0.97 | [4] |

| Prothrombin Time (PT) | 0.52 | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of this compound.

Factor Xa Inhibition Kinetic Studies

These experiments are designed to determine the mode of inhibition and the inhibitory constant (Ki) of this compound.

Principle: The rate of FXa-catalyzed cleavage of a chromogenic substrate is measured in the presence and absence of varying concentrations of this compound. The data is then analyzed using kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots, to determine the type of inhibition and the Ki value.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

96-well microplate reader

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In a 96-well plate, fixed concentrations of human Factor Xa and varying concentrations of the chromogenic substrate are added.

-

The prepared dilutions of this compound are added to the respective wells. Control wells without the inhibitor are also included.

-

The reaction is initiated, and the change in absorbance over time is monitored using a microplate reader at a wavelength specific for the cleaved chromophore.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

The data is plotted as reaction velocity versus substrate concentration for each inhibitor concentration.

-

A double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate] is generated to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

The Ki value is calculated from the slopes of the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.

Prothrombinase Inhibition Assay

This assay evaluates the effect of this compound on the activity of the fully assembled prothrombinase complex.

Principle: The rate of prothrombin activation by the prothrombinase complex is measured in the presence of this compound. The generation of thrombin can be monitored using a chromogenic thrombin substrate or by measuring the formation of prothrombin fragment 1+2.

Materials:

-

Purified human Factor Xa, Factor Va, and prothrombin

-

Phospholipid vesicles

-

Calcium chloride

-

This compound

-

Chromogenic thrombin substrate or ELISA kit for prothrombin fragment 1+2

-

Assay buffer

-

96-well microplate reader or ELISA reader

Procedure:

-

The prothrombinase complex is assembled by incubating Factor Xa, Factor Va, phospholipid vesicles, and calcium chloride in the assay buffer.

-

Varying concentrations of this compound are added to the pre-formed prothrombinase complex.

-

The reaction is initiated by the addition of prothrombin.

-

At specific time points, aliquots are taken and the reaction is stopped.

-

The amount of thrombin generated is quantified by measuring the cleavage of a chromogenic thrombin substrate, or the concentration of prothrombin fragment 1+2 is determined using an ELISA kit.

-

The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor and substrate (prothrombin) concentrations.

Selectivity Profiling

This set of experiments assesses the inhibitory activity of this compound against a panel of other serine proteases to determine its selectivity.

Principle: The experimental setup is similar to the Factor Xa inhibition kinetic study, but a panel of different serine proteases (e.g., thrombin, trypsin, plasmin) and their respective chromogenic substrates are used.

Procedure:

-

The inhibitory activity of this compound is tested against each serine protease in the panel using a chromogenic assay.

-

The IC50 (concentration of inhibitor required to reduce enzyme activity by 50%) or Ki value is determined for each protease.

-

The selectivity is expressed as the ratio of the Ki or IC50 for the other proteases to the Ki for Factor Xa.

Conclusion

This compound is a well-characterized direct, competitive, and selective inhibitor of Factor Xa. Its mechanism of action involves binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin. The quantitative data from various in vitro studies consistently demonstrate its high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel Factor Xa inhibitors. While the oral bioavailability of this compound limited its clinical development, it served as a crucial lead compound and a valuable tool for understanding the pharmacology of direct Factor Xa inhibition.

References

- 1. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Factor Xa Inhibitor DX-9065a: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX-9065a is a potent, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key biological activities of this compound. Detailed experimental protocols for its synthesis and for assays used to determine its anticoagulant and antithrombotic efficacy are presented. All quantitative data are summarized in structured tables for ease of reference. Additionally, this guide includes Graphviz diagrams to visualize the synthesis pathway and the mechanism of action within the coagulation cascade, adhering to specified formatting for clarity and utility in a research and development setting.

Chemical Structure and Properties

This compound is chemically known as (2S)-{4-[1-acetimidoyl-(3S)-pyrrolidinyl]-oxyphenyl}-3-(7-amidino-2-naphthyl)propionic acid hydrochloride pentahydrate.[1] It is a non-peptidic, low molecular weight, synthetic compound.[2]

Chemical Formula: C27H30N4O4 · HCl · 5H2O

Molecular Weight: 617.1 g/mol (pentahydrate hydrochloride salt)

The structure of this compound is characterized by a central propionic acid scaffold. Key functional groups contributing to its inhibitory activity include the 7-amidino-2-naphthyl group, which binds to the S1 pocket of Factor Xa, and the 1-acetimidoyl-3-pyrrolidinyl group, which interacts with the S4 binding site.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and subsequent functional group manipulations. While a detailed, step-by-step protocol from a single source is not publicly available, the following pathway has been constructed based on related syntheses of this compound derivatives and analogous compounds.

Diagram of the Synthesis Pathway

Caption: Plausible synthesis pathway for this compound.

Experimental Protocols (Inferred)

The following are inferred experimental protocols for the key steps in the synthesis of this compound. These are based on general organic chemistry principles and procedures found in related literature.

Step 1: Synthesis of 7-Cyano-2-(bromomethyl)naphthalene

-

Reduction of 7-Cyano-2-naphthaldehyde: 7-Cyano-2-naphthaldehyde is reduced to 7-cyano-2-naphthylmethanol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. The reaction is typically carried out at room temperature.

-

Bromination: The resulting alcohol is then converted to the corresponding bromide, 7-cyano-2-(bromomethyl)naphthalene, using a brominating agent like phosphorus tribromide or thionyl bromide in an inert solvent such as dichloromethane.

Step 2: Synthesis of the Phenylpropionic Acid Intermediate

-

Coupling of 4-Hydroxyphenylacetic acid methyl ester and (S)-3-Hydroxypyrrolidine: These two starting materials are coupled via a Mitsunobu reaction or by converting the hydroxyl group of the pyrrolidine to a good leaving group followed by nucleophilic substitution by the phenoxide.

-

Alkylation: The secondary amine of the pyrrolidine ring is then protected, for example, with a Boc group. The protected intermediate is subsequently alkylated.

Step 3: Final Assembly and Functional Group Conversion

-

Coupling of Intermediates: The naphthyl bromide intermediate is coupled with the phenylpropionic acid intermediate.

-

Ester Hydrolysis and Amidation: The methyl ester is hydrolyzed to the carboxylic acid, and the cyano groups are converted to amidines. This is typically achieved by first converting the nitriles to imidates using hydrogen chloride in an alcohol, followed by reaction with ammonia.

-

Salt Formation and Purification: The final compound is converted to its hydrochloride salt and purified, often by recrystallization, to yield this compound as a pentahydrate.

Mechanism of Action and Biological Activity

This compound is a direct, competitive inhibitor of Factor Xa.[3][4][5] By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the amplification of the coagulation cascade.[4]

Diagram of the Coagulation Cascade and this compound Inhibition

Caption: this compound inhibits Factor Xa in the coagulation cascade.

Quantitative Biological Data

The inhibitory potency and anticoagulant effects of this compound have been extensively studied. Key quantitative data from various in vitro and in vivo studies are summarized below.

| Parameter | Value | Species | Assay/Model | Reference |

| In Vitro Data | ||||

| Ki (Factor Xa) | 41 nM | Human | Kinetic Assay | [5] |

| Ki (Factor Xa) | 3.1 ± 0.5 nM | Human | Steady-state kinetics | [4] |

| Doubling Conc. (APTT) | 0.97 µM | Human Plasma | aPTT Assay | [5] |

| Doubling Conc. (PT) | 0.52 µM | Human Plasma | PT Assay | [5] |

| In Vivo Data | ||||

| ED50 (Thrombosis) | 1.2 ± 0.7 mg/kg (i.v.) | Rat | Venous Thrombosis | [4] |

| ED50 (Thrombosis) | 8.1 ± 3.5 mg/kg (i.v.) | Rat | Arteriovenous Shunt | [4] |

| ED50 (Mortality) | 1.1 ± 0.2 mg/kg (i.v.) | Mouse | Tissue Factor-induced | [4] |

| ED50 (Mortality) | 56 ± 7 mg/kg (p.o.) | Mouse | Tissue Factor-induced | [4] |

Experimental Protocols for Biological Assays

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol is a general guideline for determining the inhibitory constant (Ki) of this compound against Factor Xa using a chromogenic substrate.

Workflow Diagram

Caption: Workflow for in vitro Factor Xa inhibition assay.

Materials:

-

Human Factor Xa

-

This compound (or other inhibitor)

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 8.4) containing NaCl and a carrier protein (e.g., BSA)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, a fixed concentration of human Factor Xa, and varying concentrations of this compound.

-

Incubate the plate at 37°C for a specified pre-incubation time (e.g., 10 minutes).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time in a microplate reader.

-

Determine the initial reaction velocities from the linear portion of the kinetic curves.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are common coagulation assays used to assess the anticoagulant effect of this compound on the extrinsic and intrinsic pathways, respectively.

Materials:

-

Citrated human plasma

-

This compound

-

PT reagent (thromboplastin and calcium chloride)

-

aPTT reagent (a phospholipid, an activator like silica, and calcium chloride)

-

Coagulometer

Procedure for PT Assay:

-

Prepare various concentrations of this compound in saline.

-

Mix a small volume of each this compound dilution with citrated human plasma and incubate at 37°C.

-

Add the pre-warmed PT reagent to the plasma-inhibitor mixture.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

Procedure for aPTT Assay:

-

Prepare various concentrations of this compound in saline.

-

Mix a small volume of each this compound dilution with citrated human plasma.

-

Add the aPTT reagent (phospholipid and activator) and incubate at 37°C for a specified time (e.g., 3-5 minutes).

-

Initiate clotting by adding pre-warmed calcium chloride.

-

The coagulometer will measure the time to clot formation.

The results are typically reported as the concentration of this compound required to double the baseline clotting time.[5]

Conclusion

This compound is a well-characterized, potent, and selective direct Factor Xa inhibitor. Its chemical structure is optimized for high-affinity binding to the active site of Factor Xa, leading to effective anticoagulation. The synthesis of this compound, while complex, follows established organic chemistry principles. The biological activity of this compound has been extensively documented through a variety of in vitro and in vivo assays, demonstrating its potential as an antithrombotic agent. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound or developing new Factor Xa inhibitors.

References

- 1. Anti-Xa Assays [practical-haemostasis.com]

- 2. researchgate.net [researchgate.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Novel Anticoagulant: An In-depth Technical Guide to the Early Discovery and Development of DX-9065a

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early discovery and development of DX-9065a, a pioneering direct and selective inhibitor of Factor Xa (FXa). As the first in its class, the journey of this compound from a synthetic compound to a promising antithrombotic agent provides valuable insights into the drug discovery process. This document outlines the core quantitative data, detailed experimental protocols, and the logical progression from lead identification to preclinical evaluation, offering a comprehensive resource for professionals in the field.

Discovery and Lead Identification

The discovery of this compound emerged from a focused effort to develop a potent and selective small molecule inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. The development of anticoagulants for treating atherothrombotic disorders had traditionally focused on thrombin[1]. However, the pivotal role of FXa in thrombin generation presented it as a promising target for a new class of anticoagulants[1].

The initial phase of discovery involved the screening of a library of synthetic compounds to identify "hits" with inhibitory activity against FXa. While the specific details of the high-throughput screening campaign are not extensively documented in the public domain, the identification of a lead compound with a desirable inhibitory profile initiated an intensive lead optimization process. This process aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the synthesis of this compound.

The logical workflow of the early discovery and development of this compound can be visualized as a multi-stage process, beginning with the identification of the therapeutic target and culminating in preclinical proof-of-concept.

References

An In-depth Technical Guide to DX-9065a: A Selective Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX-9065a is a potent, synthetic, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory kinetics, and its effects on various coagulation parameters. It includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of anticoagulation.

Introduction

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final effector enzyme that leads to fibrin clot formation. Due to this central role, Factor Xa has emerged as a key target for the development of novel anticoagulants. This compound was one of the first orally active, small-molecule direct inhibitors of Factor Xa.[1][2] It exhibits high affinity and selectivity for FXa, offering a promising alternative to traditional anticoagulants like heparin and warfarin.[3] This guide will delve into the technical details of this compound's function and evaluation.

Mechanism of Action

This compound functions as a direct, competitive inhibitor of Factor Xa.[4][5] It binds to the active site of both free FXa and FXa assembled in the prothrombinase complex, thereby preventing the conversion of prothrombin to thrombin.[3][6] The binding of this compound to the active site of Factor Xa is characterized by two primary interaction sites. The naphthamidine group of this compound is anchored in the S1 pocket of Factor Xa through a salt bridge with Asp-189, while the pyrrolidine ring binds to the S4 aryl-binding site.[7] This specific binding mode contributes to its high affinity and selectivity for Factor Xa over other serine proteases like thrombin.[4]

dot

Caption: Mechanism of this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Constants (Ki) of this compound

| Target Enzyme | Ki Value (nM) | Inhibition Type | Reference(s) |

| Human Factor Xa | 41 | Competitive | [1][4] |

| Human Factor Xa | 10-20 | Competitive | [6] |

| Prothrombinase Complex (vs. Spectrozyme FXa) | 18.9 ± 1.0 | Competitive | [8] |

| Prothrombinase Complex (vs. Prothrombin) | ~26 | Non-competitive | [6][8] |

| Human Thrombin | >2,000,000 | - | [1][4] |

| Human Trypsin | 620 | - | [1][4] |

| Human Plasmin | 23,000 | - | [1][4] |

| Human t-PA | 21,000 | - | [1][4] |

| Human Plasma Kallikrein | 2,300 | - | [1][4] |

Table 2: In Vitro Anticoagulant Activity of this compound

| Assay | Doubling Concentration (µM) | Reference(s) |

| Prothrombin Time (PT) | 0.52 | [1][4] |

| Activated Partial Thromboplastin Time (aPTT) | 0.97 | [1][4] |

| Human Plasma Recalcification Time | 0.49 | [1][4] |

Table 3: In Vivo Antithrombotic Efficacy of this compound

| Animal Model | Administration Route | ED50 (mg/kg) | Reference(s) |

| Tissue Factor-induced DIC (mice) | Intravenous | 1.1 ± 0.2 | [5] |

| Tissue Factor-induced DIC (mice) | Oral | 56 ± 7 | [5] |

| Factor Xa + Stasis-induced Venous Thrombosis (rats) | Intravenous | 1.2 ± 0.7 | [5] |

| Arteriovenous Shunt Thrombosis (rats) | Intravenous | 8.1 ± 3.5 | [5] |

| Tissue Factor-induced Thrombosis (rabbits) | Intravenous | 0.03 ± 0.01 | [5] |

| Tissue Factor-induced Thrombosis (rabbits) | Subcutaneous | 0.3 ± 0.07 | [5] |

| Tissue Factor-induced Thrombosis (rabbits) | Oral | 50.5 ± 19 | [5] |

| Endotoxin-induced Venous Thrombosis (rabbits) | Intravenous | 0.25 ± 0.1 | [5] |

| He-Ne Laser-induced Thrombosis (rats) | Intravenous | 3.89 | [9] |

| He-Ne Laser-induced Thrombosis (rats) | Oral | 25.9 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

Factor Xa Inhibition Assay (Chromogenic Substrate Method)

This assay determines the inhibitory potency of this compound against purified Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human Factor Xa to each well.

-

Add the different concentrations of this compound to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics for competitive inhibition).[4]

dot

Caption: Factor Xa Inhibition Assay Workflow.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

PT reagent (contains tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Collect whole blood into a tube containing 3.2% sodium citrate.

-

Prepare PPP by centrifuging the blood sample.

-

Pre-warm the PPP and the PT reagent to 37°C.

-

Add a specific volume of PPP to a cuvette in the coagulometer.

-

Add different concentrations of this compound to the plasma samples and incubate.

-

Initiate the clotting reaction by adding the pre-warmed PT reagent (which includes CaCl2) to the cuvette.

-

The coagulometer automatically measures the time taken for a fibrin clot to form.

-

The clotting time in the presence of this compound is compared to a control sample without the inhibitor.[10]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

aPTT reagent (contains a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Prepare PPP as described for the PT assay.

-

Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a specific volume of PPP with the aPTT reagent.

-

Add different concentrations of this compound to the plasma samples.

-

Incubate the mixture for a defined period to allow for the activation of contact factors.

-

Initiate clotting by adding the pre-warmed CaCl2 solution.

-

The coagulometer measures the time to clot formation.

-

Compare the clotting times of samples with this compound to a control.[10]

dot

Caption: Coagulation Assay Workflows.

Signaling Pathway: The Blood Coagulation Cascade

This compound exerts its effect by inhibiting Factor Xa, a key component of the coagulation cascade. Understanding this pathway is essential to appreciate the significance of this targeted inhibition.

dot

Caption: The Blood Coagulation Cascade.

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot.[11] It is traditionally divided into the intrinsic, extrinsic, and common pathways.[12] The extrinsic pathway is initiated by tissue factor exposed at the site of vessel injury, while the intrinsic pathway is activated by contact with negatively charged surfaces.[12] Both pathways converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium ions, and phospholipids (the prothrombinase complex), then catalyzes the conversion of prothrombin to thrombin.[13] Thrombin subsequently cleaves fibrinogen to fibrin, which polymerizes to form a soft clot that is later stabilized by Factor XIIIa. This compound's targeted inhibition of Factor Xa effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.[14]

Conclusion

This compound stands as a significant molecule in the development of direct Factor Xa inhibitors. Its high selectivity and potency, demonstrated through extensive in vitro and in vivo studies, have paved the way for a new class of oral anticoagulants. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, offering detailed data and methodologies to support ongoing innovation in antithrombotic therapy. While newer agents have since come to market, the study of this compound continues to provide valuable insights into the principles of direct Factor Xa inhibition.

References

- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 5. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. x-ray-structure-of-active-site-inhibited-clotting-factor-xa - Ask this paper | Bohrium [bohrium.com]

- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 9. The antithrombotic effect of synthetic low molecular weight human factor Xa inhibitor, this compound, on He-Ne laser-induced thrombosis in rat mesenteric microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coagulation - Wikipedia [en.wikipedia.org]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Development of this compound, a novel direct factor Xa antagonist, in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Properties of DX-9065a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of DX-9065a, a potent and selective direct inhibitor of Factor Xa (FXa). The information presented herein is intended to support research, development, and evaluation of this compound and related molecules in the field of anticoagulation.

Core Mechanism of Action

This compound exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By binding to the active site of both free FXa and FXa within the prothrombinase complex, this compound effectively blocks the conversion of prothrombin to thrombin.[2][3] This inhibition of thrombin generation is the primary mechanism by which this compound prevents the formation of fibrin clots.[4][5]

Quantitative Anticoagulant Profile

The in vitro anticoagulant activity of this compound has been characterized through various assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Human Serine Proteases by this compound

| Protease | Ki Value |

| Factor Xa | 41 nM [1] |

| Thrombin | >2000 µM[1] |

| Trypsin | 0.62 µM[1] |

| Chymotrypsin | >2000 µM[1] |

| Plasmin | 23 µM[1] |

| t-PA | 21 µM[1] |

| Plasma Kallikrein | 2.3 µM[1] |

| Tissue Kallikrein | 1000 µM[1] |

Table 2: Effect of this compound on Clotting Assays in Human Plasma

| Assay | Doubling Concentration (µM) |

| Plasma Recalcification Time | 0.49[1] |

| Activated Partial Thromboplastin Time (aPTT) | 0.97[1] |

| Prothrombin Time (PT) | 0.52[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the anticoagulant properties of this compound are provided below.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory activity of this compound against purified human Factor Xa.

Principle: The activity of Factor Xa is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor concentration.[6][7]

Materials:

-

Purified Human Factor Xa

-

Chromogenic Substrate for Factor Xa (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound (or test compound) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of purified human Factor Xa in the assay buffer.

-

In a 96-well microplate, add the Factor Xa solution to wells containing either the assay buffer (control) or varying concentrations of this compound.

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

Add the Factor Xa chromogenic substrate to all wells to initiate the reaction.

-

Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

The inhibition constant (Ki) can be determined by analyzing the data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Dixon or Cheng-Prusoff plots.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.[8] this compound, by inhibiting Factor Xa in the common pathway, prolongs the PT.

Materials:

-

Citrated human plasma

-

PT reagent (thromboplastin and calcium chloride)

-

This compound (or test compound) at various concentrations

-

Coagulometer or water bath with a stopwatch

-

Test tubes

Procedure:

-

Prepare platelet-poor plasma from citrated whole blood by centrifugation.

-

Pre-warm the plasma samples and the PT reagent to 37°C.

-

In a test tube, mix the plasma with either buffer (control) or a specific concentration of this compound.

-

Incubate the mixture at 37°C for a short period (e.g., 1-3 minutes).

-

Add the pre-warmed PT reagent to the plasma mixture and simultaneously start a timer.

-

Record the time in seconds for the formation of a visible fibrin clot.

-

The results are expressed as the clotting time in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the function of the intrinsic and common pathways of coagulation.

Principle: This assay measures the time required for clot formation in plasma after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.[6] this compound prolongs the aPTT by inhibiting Factor Xa in the common pathway.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound (or test compound) at various concentrations

-

Coagulometer or water bath with a stopwatch

-

Test tubes

Procedure:

-

Prepare platelet-poor plasma from citrated whole blood by centrifugation.

-

Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In a test tube, mix the plasma with either buffer (control) or a specific concentration of this compound.

-

Add the aPTT reagent to the plasma mixture and incubate at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of the contact factors.

-

Add the pre-warmed CaCl2 solution to the mixture and simultaneously start a timer.

-

Record the time in seconds for the formation of a visible fibrin clot.

-

The results are expressed as the clotting time in seconds.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for assessing the in vitro anticoagulant properties of a compound like this compound and the logical relationship of the key coagulation assays.

Conclusion

This compound is a highly potent and selective direct inhibitor of Factor Xa. Its in vitro profile demonstrates significant anticoagulant activity, as evidenced by its low nanomolar inhibition of Factor Xa and its concentration-dependent prolongation of both the prothrombin time and the activated partial thromboplastin time. The data presented in this guide underscore the potential of this compound as a therapeutic anticoagulant and provide a foundation for further research and development in this area.

References

- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 2. labcorp.com [labcorp.com]

- 3. Anti-Xa Assays [practical-haemostasis.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. linear.es [linear.es]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Factor X, Chromogenic Assay | OHSU [ohsu.edu]

In-Depth Technical Guide: Binding Affinity and Kinetics of DX-9065a with Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the synthetic anticoagulant DX-9065a with its target, Factor Xa (FXa). The information is compiled from seminal peer-reviewed studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Quantitative Binding and Kinetic Data

This compound is a potent and highly selective direct inhibitor of Factor Xa. Its interaction with FXa has been characterized by various kinetic parameters, primarily the inhibition constant (Kᵢ). The compound predominantly exhibits a competitive inhibition mechanism, directly competing with the natural substrate of FXa. However, under certain conditions involving the prothrombinase complex, a non-competitive inhibition pattern has also been observed.

The binding affinity and inhibitory constants from key studies are summarized in the table below for ease of comparison. It is important to note that variations in experimental conditions, such as buffer composition and temperature, can contribute to differences in the reported values across various studies.

| Parameter | Value | Species | Inhibition Type | Reference |

| Kᵢ | 41 nM | Human | Competitive | [Hara et al., 1994][1] |

| Kᵢ | 3.1 ± 0.5 nM | Human | Competitive | [Herbert et al., 1996][2] |

| Kᵢ | ~10-20 nM | Human | Competitive | [Rezaie, 2003][3] |

| Kᵢ | ~26 nM | Human | Non-competitive (Prothrombin activation by prothrombinase) | [Rezaie, 2003][3] |

Note: Association (kₒₙ) and dissociation (kₒff) rate constants for the this compound and Factor Xa interaction were not explicitly found in the reviewed literature abstracts.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, which forms the structural basis of a blood clot. By competitively inhibiting Factor Xa, this compound effectively blocks this cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.

Caption: Mechanism of this compound Action in the Coagulation Cascade.

Experimental Protocols

The determination of the binding affinity and kinetics of this compound with Factor Xa typically involves enzymatic assays. A common method is the chromogenic substrate assay, which allows for the spectrophotometric measurement of Factor Xa activity in the presence and absence of the inhibitor. While specific protocols from the cited literature are proprietary, a representative, detailed methodology based on established principles is provided below.

Representative Protocol: Chromogenic Factor Xa Inhibition Assay

Objective: To determine the inhibition constant (Kᵢ) of this compound for human Factor Xa.

Materials:

-

Purified human Factor Xa

-

This compound stock solution of known concentration

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations around the expected Kᵢ.

-

Dilute the Factor Xa stock solution in assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period.

-

Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the diluted Factor Xa solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual Factor Xa activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if determining the mechanism of inhibition) or plot the fractional activity (Vᵢ/V₀) against the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis. For competitive inhibition, the Cheng-Prusoff equation can be used if the substrate concentration and Kₘ are known.

-

Caption: Experimental Workflow for Chromogenic Factor Xa Inhibition Assay.

This guide provides a foundational understanding of the binding characteristics of this compound with Factor Xa. For further in-depth information, it is recommended to consult the full-text versions of the cited scientific literature.

References

- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DX-9065a in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX-9065a is a synthetic, low molecular weight, direct, and competitive inhibitor of Factor Xa (FXa) with high affinity and selectivity.[1][2] As a key enzyme in the coagulation cascade, FXa's strategic position at the convergence of the intrinsic and extrinsic pathways makes it a prime target for anticoagulant therapy.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of its interaction with the coagulation cascade.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[1][2] This inhibition is competitive, meaning this compound competes with the natural substrate of FXa, prothrombin.[1][4] A key feature of this compound is its ability to inactivate both free FXa and FXa bound within the prothrombinase complex.[1][2] This comprehensive inhibition effectively blocks the conversion of prothrombin to thrombin, the central event in the formation of a fibrin clot.[3]

The interaction between this compound and FXa is highly specific. The naphthamidine group of this compound forms a salt bridge with Asp-189 in the S1 pocket of FXa, while the pyrrolidine ring binds to the S4 aryl-binding site. A notable aspect of this binding is the key role of Tyr-99 in the S2-S4 binding pocket of FXa, which contributes to the specificity of the interaction.

Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention

References

- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Clot: A Technical Guide to the Cellular Effects of DX-9065a

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX-9065a, a potent and highly selective direct inhibitor of Factor Xa (FXa), is well-recognized for its anticoagulant properties. However, a growing body of evidence reveals significant cellular effects that extend beyond hemostasis. This technical guide provides an in-depth exploration of these non-anticoagulant activities, focusing on the molecular mechanisms, experimental validation, and potential therapeutic implications. By inhibiting FXa, this compound effectively attenuates thrombin generation, a key signaling molecule that activates Protease-Activated Receptors (PARs) and influences a variety of cellular processes, including cell proliferation and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.

Introduction

The coagulation cascade, traditionally viewed as a linear pathway culminating in fibrin clot formation, is now understood to have extensive crosstalk with cellular signaling systems. At the heart of this intersection lies Factor Xa (FXa), a serine protease that not only converts prothrombin to thrombin but also directly and indirectly modulates cellular behavior. This compound, by specifically targeting FXa, offers a unique tool to dissect and potentially therapeutically target these non-hemostatic functions. This guide will delve into the established cellular effects of this compound, with a primary focus on its anti-proliferative actions on cancer cells and vascular smooth muscle cells.

Core Mechanism of Action: Inhibition of Factor Xa and Thrombin Generation

The fundamental mechanism underpinning the non-anticoagulant effects of this compound is its potent and competitive inhibition of FXa.[1][2][3] This action is crucial as it blocks the conversion of prothrombin to thrombin, a pleiotropic enzyme with diverse cellular signaling roles mediated through Protease-Activated Receptors (PARs).[4][5][6]

Quantitative Data on Factor Xa Inhibition

The inhibitory activity of this compound against human Factor Xa and its selectivity over other serine proteases are critical parameters for its application in research and potential therapeutic development.

| Parameter | Value | Reference |

| Ki for human Factor Xa | 3.1 ± 0.5 nM | [1] |

| Ki for human Factor Xa | 41 nM | [2] |

| Ki for Prothrombinase (prothrombin activation) | ~26 nM (non-competitive) | [3] |

| Ki for Thrombin | > 2000 µM | [2] |

| Ki for Trypsin | 0.62 µM | [2] |

| Ki for Plasmin | 23 µM | [2] |

| Ki for t-PA | 21 µM | [2] |

| Ki for Plasma Kallikrein | 2.3 µM | [2] |

Anti-Proliferative Effects on Cancer Cells

This compound has demonstrated significant anti-proliferative effects on certain cancer cell lines, an activity attributed to the interruption of the prothrombin-thrombin-PAR signaling axis.

Inhibition of Lung Adenocarcinoma Cell Proliferation

In A549 lung adenocarcinoma cells, prothrombin has been shown to stimulate cell proliferation.[4] This effect is mediated by the conversion of prothrombin to thrombin on the cell surface, which then activates a signaling cascade involving Protein Kinase C (PKC), increased intracellular calcium ([Ca2+]i), and potentiation of MAP kinase activity through a thrombin receptor.[4] this compound completely abolishes this prothrombin-induced mitogenic activity by preventing the formation of thrombin.[4]

Caption: this compound inhibits A549 cell proliferation by blocking FXa.

Inhibition of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis following vascular injury. This compound has been shown to inhibit VSMC proliferation both in cell culture systems and in in vivo models.[7]

Experimental Evidence

Studies in rat models of experimental restenosis have demonstrated that this compound significantly reduces the proliferation of VSMCs following vascular injury.[8] This anti-proliferative effect is observed through a reduction in the incorporation of 3H-methyl thymidine and a lower proliferation index.[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cellular effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a general method for assessing cell viability and proliferation and can be adapted for A549 or VSMC lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (e.g., vehicle, prothrombin for A549 cells). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL in PBS) to each well.

-

Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer (10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for MAPK Signaling Pathway Activation

This protocol details the steps to assess the phosphorylation status of key proteins in the MAP kinase pathway, such as ERK1/2.

-

Cell Lysis: After treatment with this compound and/or other stimuli, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: Workflow for Western Blot analysis of MAPK signaling.

Conclusion and Future Directions

This compound exhibits significant cellular effects beyond its primary role as an anticoagulant. Its ability to inhibit the proliferation of cancer cells and vascular smooth muscle cells highlights the critical role of the Factor Xa-thrombin-PAR signaling axis in cellular growth and pathology. The high selectivity of this compound for FXa makes it an invaluable research tool for elucidating the non-hemostatic functions of this key protease. Further investigation into the broader cellular effects of this compound, including its potential anti-inflammatory and anti-metastatic properties, is warranted. A deeper understanding of these mechanisms could pave the way for novel therapeutic applications of FXa inhibitors in oncology and cardiovascular disease, beyond their current use in thrombosis management.

References

- 1. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. jove.com [jove.com]

- 5. DX9065a, an Xa inhibitor, inhibits prothrombin-induced A549 lung adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A synthetic inhibitor of factor Xa, this compound, reduces proliferation of vascular smooth muscle cells in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DX-9065a in In Vitro Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX-9065a is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action makes it a valuable tool for anticoagulant research and development. These application notes provide detailed protocols for evaluating the in vitro anticoagulant activity of this compound using two standard coagulation assays: the Activated Partial Thromboplastin Time (aPTT) and the Prothrombin Time (PT).

This compound acts as a competitive inhibitor of FXa, with a Ki value of approximately 41 nM for human FXa.[2][3] By directly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the final steps of the coagulation cascade and prolonging clotting times.[1][4][5]

Mechanism of Action of this compound in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. This compound exerts its anticoagulant effect by directly inhibiting FXa, thus blocking the generation of thrombin and subsequent fibrin formation.

Caption: Mechanism of this compound in the Coagulation Cascade.

Quantitative Data Summary

The following table summarizes the in vitro anticoagulant activity of this compound in human plasma.

| Assay | Parameter | Value | Reference |

| aPTT | Doubling Concentration | 0.97 µM | [2] |

| PT | Doubling Concentration | 0.52 µM | [2] |

| Plasma Recalcification Time | Doubling Concentration | 0.49 µM | [2] |

| aPTT | Clotting Time at 12.5 µg/mL | 132 seconds (Control: 30.2 s) | [6] |

| PT | Clotting Time at 12.5 µg/mL | 51.6 seconds (Control: 10.6 s) | [6] |

Experimental Protocols

The following are detailed protocols for determining the effect of this compound on aPTT and PT in citrated human plasma.

Experimental Workflow

Caption: General workflow for in vitro coagulation assays.

Materials

-

This compound

-

Normal human plasma (citrated)

-

aPTT reagent (e.g., containing a contact activator like silica or kaolin, and phospholipids)

-

PT reagent (thromboplastin)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Coagulation analyzer or a water bath at 37°C and a stopwatch

-

Calibrated pipettes and tips

-

Test tubes

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[7]

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound to achieve the desired final concentrations in the plasma.

-

Pre-warm the aPTT reagent and 0.025 M CaCl₂ solution to 37°C.

-

-

Assay Procedure:

-

Pipette 90 µL of citrated human plasma into a test tube.

-

Add 10 µL of the this compound solution (or vehicle control) to the plasma, gently mix, and incubate for 2 minutes at 37°C.

-

Add 100 µL of the pre-warmed aPTT reagent to the plasma-DX-9065a mixture.

-

Incubate the mixture for 3 to 5 minutes at 37°C.

-

Add 100 µL of the pre-warmed 0.025 M CaCl₂ solution to the tube and simultaneously start a stopwatch.

-

Record the time in seconds for a clot to form. This can be detected visually or using an automated coagulometer.

-

Protocol 2: Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[8][9]

-

Preparation of Reagents:

-

Prepare a stock solution and serial dilutions of this compound as described for the aPTT assay.

-

Pre-warm the PT reagent (containing thromboplastin and calcium) to 37°C.

-

-

Assay Procedure:

-

Pipette 90 µL of citrated human plasma into a test tube.

-

Add 10 µL of the this compound solution (or vehicle control) to the plasma, gently mix, and incubate for 2 minutes at 37°C.

-

Add 200 µL of the pre-warmed PT reagent to the plasma-DX-9065a mixture and simultaneously start a stopwatch.

-

Record the time in seconds for a clot to form.

-

Data Analysis and Interpretation

The anticoagulant effect of this compound is demonstrated by a concentration-dependent prolongation of both aPTT and PT clotting times.[2][6] The results can be plotted as clotting time (seconds) versus the concentration of this compound. From this dose-response curve, key parameters such as the concentration required to double the baseline clotting time can be determined.

It is important to note that while this compound prolongs both aPTT and PT, the extent of prolongation may differ, reflecting the different sensitivities of the assays to the inhibition of Factor Xa.

Conclusion

These protocols provide a framework for the in vitro evaluation of the anticoagulant properties of this compound. By directly inhibiting Factor Xa, this compound effectively prolongs clotting times in both aPTT and PT assays, confirming its mechanism of action and its potential as an anticoagulant agent. Researchers can adapt these protocols to suit their specific experimental needs and instrumentation.

References

- 1. This compound, a direct inhibitor of factor Xa [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 8. diagnolab.com.na [diagnolab.com.na]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

Application Notes and Protocols for DX-9065a in Preclinical Disseminated Intravascular Coagulation (DIC) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX-9065a is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action, independent of antithrombin III, makes it a promising candidate for the management of thrombotic disorders such as Disseminated Intravascular Coagulation (DIC).[1][3] These application notes provide a summary of preclinical data and protocols for the administration of this compound in various animal models of DIC.

Mechanism of Action

This compound competitively inhibits human Factor Xa with a Ki value of 41 nM.[2] By directly binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the coagulation cascade and fibrin clot formation.[1][4][5] This targeted inhibition of a key convergence point in the intrinsic and extrinsic pathways underscores its potential as an anticoagulant with a favorable safety profile.[4]

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative Data from Preclinical DIC Models

The efficacy of this compound has been evaluated in various rat models of DIC, demonstrating protective effects across a range of hematological and pathological parameters.

Table 1: Efficacy of Oral this compound in Endotoxin-Induced DIC in Rats[6]

| Dose (mg/kg) | FDP (µg/mL) | Fibrinogen (mg/dL) | Platelet Count (x10^4/µL) | Glomerular Fibrin Thrombi (%) |

| Control (Endotoxin only) | 160 ± 23 | 85 ± 10 | 35.2 ± 3.4 | 45.3 ± 5.7 |

| 10 | 85 ± 15 | 110 ± 8 | 45.1 ± 4.1 | 25.1 ± 4.3 |

| 30 | 45 ± 10 | 135 ± 12 | 55.3 ± 5.2 | 10.2 ± 2.1 |

| 100 | 25 ± 8 | 150 ± 15 | 60.1 ± 5.8 | 5.1 ± 1.5 |

| p < 0.05 vs. Control |

Table 2: Efficacy of Oral this compound in Thromboplastin-Induced DIC in Rats[6][7]

| Dose (mg/kg) | FDP (µg/mL) | Fibrinogen (mg/dL) | Platelet Count (x10^4/µL) | Glomerular Fibrin Thrombi (%) |

| Control (Thromboplastin only) | 175 ± 25 | 70 ± 9 | 30.5 ± 3.1 | 50.2 ± 6.1 |

| 10 | 90 ± 18 | 105 ± 11 | 40.3 ± 3.9 | 28.4 ± 4.9 |

| 30 | 50 ± 12 | 125 ± 14 | 50.1 ± 4.8 | 12.5 ± 2.5 |

| 100 | 30 ± 9 | 145 ± 16 | 58.2 ± 5.5 | 6.3 ± 1.8 |

| p < 0.05 vs. Control |

Table 3: Efficacy of Intravenous this compound in Thromboplastin-Induced DIC in Rats[8]

| Dose (mg/kg) | Platelet Consumption Suppression (%) | Fibrinogen Consumption Suppression (%) | FDP Production Suppression (%) |

| 0.23 | 57 | 66 | Almost complete |

Table 4: Efficacy of Subcutaneous this compound in Tumor-Induced DIC in Rats[3]

| Dose (mg/kg/hour) | Effect on Plasma Fibrinogen | Effect on Platelet Count |

| 0.03 | Significant inhibition of decrease | - |

| 0.1 | - | Significant inhibition of decrease |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Endotoxin-Induced DIC in Rats[6]

This model simulates DIC associated with sepsis.

Caption: Workflow for the endotoxin-induced DIC model in rats.

Methodology:

-

Animal Model: Male Wistar rats are used for this study.

-

Drug Administration: this compound is administered orally at doses of 10, 30, or 100 mg/kg. A control group receives a vehicle.

-

Induction of DIC: 30 minutes after drug administration, a sustained 4-hour infusion of endotoxin (100 mg/kg) is initiated to induce DIC.[6]

-

Sample Collection: At the end of the infusion period, blood samples are collected for the analysis of hemostatic parameters. Kidneys are harvested for histopathological examination.

-

Analysis:

Protocol 2: Thromboplastin-Induced DIC in Rats[6][7]

This model mimics DIC triggered by extensive tissue injury.

References

- 1. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A specific inhibitor of factor Xa, this compound, exerts effective protection against experimental tumor induced disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, an orally active, newly synthesized and specific inhibitor of factor Xa, against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing DX-9065a in a Rabbit Arteriovenous Shunt Model

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental design for evaluating the antithrombotic efficacy of DX-9065a, a direct Factor Xa (FXa) inhibitor, in a rabbit arteriovenous (AV) shunt model. The provided protocols are intended to serve as a comprehensive guide for researchers in the field of thrombosis and hemostasis.

Introduction

This compound is a potent and highly selective, synthetic, non-peptide inhibitor of Factor Xa. As a direct FXa inhibitor, it blocks the coagulation cascade at a critical juncture, preventing the conversion of prothrombin to thrombin, thereby exerting a significant anticoagulant effect. The rabbit arteriovenous shunt model is a well-established and widely utilized in vivo model for assessing the efficacy of antithrombotic agents. This model simulates venous thrombosis by creating an extracorporeal shunt between an artery and a vein, where a thrombogenic surface induces thrombus formation. The primary endpoint in this model is typically the weight of the thrombus formed within the shunt over a specified period.

These application notes outline the necessary protocols for the preparation of this compound, the surgical procedure for the AV shunt model in rabbits, and the subsequent analysis of its antithrombotic effects.

Signaling Pathway of this compound in the Coagulation Cascade

The following diagram illustrates the mechanism of action of this compound within the intrinsic and extrinsic pathways of the coagulation cascade.

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Protocols

Animal Model

-

Species: Male New Zealand White rabbits.

-

Weight: 2.5-3.5 kg.

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment with access to standard rabbit chow and water ad libitum.

-

Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

Preparation of this compound

This compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired stock concentrations. The dosing formulation should be prepared fresh on the day of the experiment.

Anesthesia and Surgical Preparation

-

Anesthetize the rabbits using an appropriate anesthetic regimen, for example, a combination of ketamine and xylazine administered intramuscularly. Maintain anesthesia throughout the experiment as needed.

-

Shave the neck and groin areas to expose the surgical sites.

-

Isolate the right carotid artery and the left jugular vein through careful dissection.

-

Place vessel loops around the isolated vessels to control blood flow.

Arteriovenous Shunt Placement and Experimental Procedure

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the rabbit arteriovenous shunt model.

-

Prepare the arteriovenous shunt. This typically consists of two 10 cm lengths of polyethylene tubing connected by a 4 cm central chamber containing a thrombogenic surface, such as a silk thread.

-